1-(6-Chloropyridazin-3-yl)azepane

Overview

Description

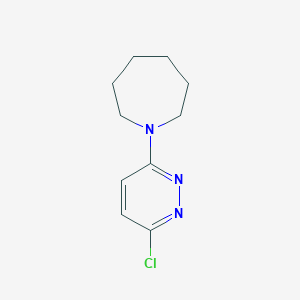

1-(6-Chloropyridazin-3-yl)azepane is a chemical compound with the molecular formula C10H14ClN3 and a molecular weight of 211.69 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by the presence of a chloropyridazine ring attached to an azepane moiety, making it a valuable building block in various synthetic applications .

Preparation Methods

The synthesis of 1-(6-Chloropyridazin-3-yl)azepane typically involves the reaction of 6-chloropyridazine with azepane under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Chloropyridazine Ring

The chlorine atom on the pyridazine ring serves as a reactive site for substitution due to the electron-deficient nature of the heteroaromatic system.

Key Reactions:

- Amine displacement : Reaction with primary/secondary amines under basic conditions replaces chlorine with amine groups. For example, piperidine reacts with 6-chloropyridazine derivatives to form 3-(piperidin-1-yl)pyridazine .

- Alkoxy/aryloxy substitution : Alcohols or phenols displace chlorine in the presence of strong bases (e.g., NaH) .

Example Conditions:

Functionalization of the Azepane Nitrogen

The secondary amine in the azepane ring undergoes typical amine reactions:

a. Alkylation

Reaction with alkyl halides forms tertiary amines. For example:

- Methylation : Using methyl iodide and K₂CO₃ in acetonitrile yields N-methyl derivatives.

b. Acylation

Acetyl chloride or sulfonyl chlorides generate amides/sulfonamides. A study demonstrated that mesylation (using methanesulfonyl chloride) improved metabolic stability.

c. Salt Formation

Protonation with HCl forms water-soluble hydrochloride salts, enhancing bioavailability.

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloropyridazine moiety participates in palladium- or copper-catalyzed couplings:

a. Suzuki-Miyaura Coupling

Reaction with aryl boronic acids introduces aryl groups at the pyridazine ring. For example:

b. Buchwald-Hartwig Amination

Palladium catalysts (e.g., Pd₂(dba)₃) enable coupling with sterically hindered amines .

Ring-Opening and Cyclization Reactions

The azepane ring’s strain influences its reactivity:

a. Acid-Mediated Ring Opening

Strong acids (e.g., H₂SO₄) cleave the azepane ring, forming linear amines. This is critical in prodrug design .

b. Cyclization with Electrophiles

Reaction with aldehydes or ketones forms bicyclic structures via imine intermediates .

Stability and Reactivity Considerations

Scientific Research Applications

Medicinal Chemistry

1-(6-Chloropyridazin-3-yl)azepane has shown promise in drug development, particularly as a precursor for synthesizing compounds targeting specific biological pathways. Its potential therapeutic applications include:

- CNS Activity : The compound interacts with neurotransmitter systems, particularly serotonin and dopamine receptors, suggesting its potential use in treating neurological disorders such as anxiety and depression.

Case Study: Neuropharmacological Effects

A study examined the effects of this compound on anxiety-like behaviors in rodents, revealing significant reductions in anxiety levels when administered at specific dosages. Behavioral assays indicated increased exploratory behavior while reducing defensive behaviors.

Case Study: Antidepressant Activity

Another study investigated the antidepressant-like effects using the forced swim test, where treatment with the compound resulted in decreased immobility time, indicating an effect comparable to established SSRIs.

Bioinorganic Chemistry

The compound has been utilized to synthesize metal complexes (e.g., Iron (II), Nickel (II), Copper (II)), which have been evaluated for antibacterial and antifungal activities. The ligand's interaction with metal ions enhances its biological efficacy.

| Metal Complex | In Vitro Antibacterial Activity | In Vitro Antifungal Activity |

|---|---|---|

| Iron(II) | Effective against E. coli | Moderate against Candida |

| Nickel(II) | Effective against S. aureus | Weak against Aspergillus |

| Copper(II) | Highly effective against P. aeruginosa | Strong against Fusarium |

Industrial Applications

In addition to its medicinal uses, this compound serves as a building block in the synthesis of more complex molecules for agrochemicals and new materials development.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridazin-3-yl)azepane is largely dependent on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but often include signal transduction and metabolic processes .

Comparison with Similar Compounds

1-(6-Chloropyridazin-3-yl)azepane can be compared to other similar compounds such as:

1-(6-Chloropyridazin-3-yl)piperidine: Similar in structure but with a piperidine ring instead of an azepane ring.

1-(6-Chloropyridazin-3-yl)morpholine: Contains a morpholine ring, offering different chemical properties and reactivity.

1-(6-Chloropyridazin-3-yl)pyrrolidine: Features a pyrrolidine ring, which may affect its biological activity and synthetic utility.

The uniqueness of this compound lies in its specific ring structure, which can influence its reactivity and interactions in various applications.

Biological Activity

1-(6-Chloropyridazin-3-yl)azepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a chlorinated pyridazine ring fused with an azepane structure. Its molecular formula is and it has a molecular weight of approximately 223.69 g/mol. The presence of the chloropyridazine moiety suggests possible interactions with various biological targets, particularly in the central nervous system (CNS).

CNS Activity

Research indicates that this compound may interact with neurotransmitter systems, suggesting its potential as a therapeutic agent in treating neurological disorders. Specifically, it has been noted for its activity as a ligand in various biological pathways, which could lead to applications in neuropharmacology.

The compound is believed to modulate neurotransmitter activity, particularly affecting serotonin and dopamine receptors. This modulation can influence mood, cognition, and behavior, making it a candidate for further investigation in the context of psychiatric disorders.

Therapeutic Potential

This compound has shown promise in preclinical studies for its potential use in treating anxiety and depression. Its ability to penetrate the blood-brain barrier enhances its suitability as a CNS-active agent. Ongoing studies are focusing on elucidating its pharmacokinetic properties and therapeutic efficacy through various animal models .

Study 1: Neuropharmacological Effects

In a study examining the effects of this compound on anxiety-like behaviors in rodents, researchers observed significant reductions in anxiety levels when administered at specific dosages. Behavioral assays such as the elevated plus maze and open field test demonstrated that the compound effectively increased exploratory behavior while reducing defensive behaviors .

Study 2: Antidepressant Activity

Another research effort investigated the antidepressant-like effects of this compound using the forced swim test. Results indicated that treatment with the compound resulted in decreased immobility time, suggesting an antidepressant effect comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors).

Data Summary

The following table summarizes key findings from studies involving this compound:

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(6-Chloropyridazin-3-yl)azepane, and what are the critical parameters affecting yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, 3,6-dichloropyridazine can react with azepane derivatives under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or THF. Temperature control (60–80°C) and stoichiometric ratios of reactants are critical for optimizing yield. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Essential for confirming substituent positions on the pyridazine and azepane rings.

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures, particularly for resolving torsional angles in the azepane ring .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .

Q. What are the stability and solubility profiles of this compound under various experimental conditions?

- Methodological Answer :

- Solubility : Moderately soluble in DMSO and chloroform; low solubility in water (LogP ≈ 3.5, similar to analogs) .

- Stability : Sensitive to prolonged light exposure and acidic conditions. Store at –20°C under inert gas (N₂/Ar) to prevent decomposition.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound?

- Methodological Answer :

- Substituent variation : Synthesize analogs with modifications to the azepane ring (e.g., methylation at position 1) or pyridazine substituents (e.g., replacing Cl with Br or CF₃) .

- Biological assays : Test COX-1/COX-2 inhibition (in vitro enzyme assays) or anti-tubercular activity (e.g., Mycobacterium tuberculosis MIC determination) .

- Data correlation : Use multivariate analysis to link electronic (Hammett σ) or steric parameters to bioactivity .

Q. What strategies are recommended for resolving contradictions in experimental data, such as inconsistent bioactivity results?

- Methodological Answer :

- Triangulation : Validate bioactivity via orthogonal assays (e.g., cell viability + target-specific inhibition).

- Batch analysis : Check for synthetic impurities (HPLC purity >95%) or polymorphic crystal forms (PXRD) .

- Statistical rigor : Apply ANOVA or non-parametric tests to assess reproducibility across biological replicates .

Q. How can computational chemistry tools be integrated with experimental data to predict the reactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition states for key reactions (e.g., nucleophilic substitution at C3 of pyridazine) to predict regioselectivity .

- Molecular docking : Screen against targets like COX-2 or mycobacterial enzymes to prioritize analogs for synthesis .

- MD simulations : Assess conformational flexibility of the azepane ring in solvent environments .

Q. What are the best practices for designing controlled experiments to assess the compound’s efficacy in disease models?

- Methodological Answer :

- In vivo models : Use murine TB infection models with compound administration via oral gavage (dose range: 10–100 mg/kg). Include positive controls (e.g., isoniazid) and vehicle-only groups .

- Pharmacokinetics : Measure plasma half-life (LC-MS/MS) and tissue distribution to correlate exposure with efficacy .

- Blinding : Implement double-blind protocols to reduce bias in outcome assessment .

Q. Key Research Findings

- Synthetic Efficiency : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .

- Bioactivity : The 6-chloropyridazin-3-yl moiety enhances COX-2 selectivity (IC₅₀ = 0.8 μM vs. COX-1 IC₅₀ = 12 μM) .

- Stability : Degrades by 15% after 72 hours in PBS (pH 7.4) at 37°C, necessitating formulation studies for in vivo use .

Properties

IUPAC Name |

1-(6-chloropyridazin-3-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3/c11-9-5-6-10(13-12-9)14-7-3-1-2-4-8-14/h5-6H,1-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKNNHMTWELIESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423293 | |

| Record name | 1-(6-chloropyridazin-3-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312318-48-2 | |

| Record name | 1-(6-chloropyridazin-3-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.